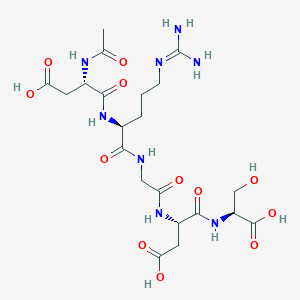

AC-Asp-arg-gly-asp-ser-OH

Description

Historical Context of the Arg-Gly-Asp (RGD) Motif Discovery in Extracellular Matrix Proteins

The discovery of the Arginine-Glycine-Aspartic acid (RGD) sequence in the early 1980s by Ruoslahti and Pierschbacher was a landmark event in cell biology. wikipedia.orgnih.gov Their research focused on fibronectin, a high-molecular-weight glycoprotein (B1211001) found in the extracellular matrix (ECM) that plays a critical role in cell adhesion, migration, growth, and differentiation. cellgs.comwikipedia.org By synthesizing various peptides based on the presumed cell attachment site of fibronectin, they identified RGD as the minimal recognition sequence required for cells to attach to this protein. wikipedia.org

Subsequent studies confirmed that peptides containing the RGD sequence could effectively inhibit the attachment of cells to surfaces coated with fibronectin. wikipedia.org This discovery was pivotal because it pinpointed a common recognition motif used by cells to interact with the ECM. cellgs.com The RGD motif is not exclusive to fibronectin; it is also present in other ECM proteins such as vitronectin, fibrinogen, and osteopontin, making it a widespread cell adhesion signal. wikipedia.orgfrontiersin.org These foundational studies also led to the identification of the cellular receptors that recognize the RGD sequence, which were later named integrins. wikipedia.org Integrins are a large family of heterodimeric cell surface receptors that mediate cell-ECM interactions, and their binding to the RGD motif is a fundamental process in many physiological and pathological events. nih.govnih.gov

The Significance of the Arg-Gly-Asp-Ser (RGDS) Sequence as a Minimal Cell Recognition Site in Fibronectin

Further investigation into the cell-binding domain of fibronectin revealed that the tetrapeptide Arg-Gly-Asp-Ser (RGDS) is the minimal structure recognized by cells. nih.govnih.gov This sequence is located in the tenth type III module of fibronectin and serves as the primary attachment site for several integrins, including α5β1 and αVβ3. wikipedia.orguiuc.edu

The addition of the serine (Ser) residue to the core RGD motif was found to be important for full biological activity. While the RGD sequence itself is sufficient for cell recognition, the flanking amino acids, such as the serine in RGDS, can influence the specificity and affinity of the interaction with different integrin subtypes. nih.gov Studies have shown that conservative substitutions for arginine, glycine (B1666218), or aspartic acid lead to a loss of cell attachment-promoting activity, highlighting the absolute requirement of these three amino acids. nih.govpnas.org However, some variations in the position of the serine residue are tolerated. nih.gov The RGDS sequence is often used in research to study the mechanisms of cell adhesion and to promote cell attachment in tissue engineering applications. cellgs.commdpi.com

Specificity and Relevance of the Acetyl-N-terminus and Serine Residue in AC-Asp-arg-gly-asp-ser-OH

The specific peptide this compound includes two key modifications to the core RGDS sequence: an N-terminal acetylation and a C-terminal serine residue.

N-terminal Acetylation: The addition of an acetyl group (Ac) to the N-terminus of a peptide is a common modification that can significantly alter its properties. N-terminal acetylation neutralizes the positive charge of the terminal amino group, which can increase the peptide's stability by making it more resistant to degradation by aminopeptidases. lifetein.comnih.gov This modification can also influence the peptide's conformation and its ability to mimic the structure of the native protein from which it is derived, potentially increasing its biological activity. lifetein.com By neutralizing the charge, acetylation can also affect how the peptide interacts with cell membranes and receptors. creative-proteomics.com In the context of research, acetylated peptides are often used for in vivo and in vitro functional studies due to their enhanced metabolic stability. lifetein.com

Serine Residue: The serine (Ser) residue at the C-terminus of the RGDS sequence plays a role in the specificity of integrin binding. While the RGD tripeptide is the core recognition site, the amino acid following it contributes to the conformational presentation of the motif, which in turn affects which integrin subtypes will bind with the highest affinity. nih.gov The presence of serine is characteristic of the fibronectin cell attachment site. nih.gov Additionally, the hydroxyl group of the serine residue can participate in hydrogen bonding, further stabilizing the interaction with the integrin receptor.

Overview of Academic Research Paradigms for this compound and Related Peptides in Biological Systems

The peptide this compound and related RGD-containing peptides are versatile tools in biomedical research, with applications spanning cell biology, tissue engineering, and drug delivery. cellgs.combiosynth.com

Cell Adhesion and Migration Studies: A primary use of these peptides is to investigate the molecular mechanisms of cell adhesion and migration. cellgs.com By using synthetic peptides like this compound, researchers can competitively inhibit the binding of cells to ECM proteins, allowing them to study the role of specific integrins in these processes. jci.org These studies are crucial for understanding embryonic development, wound healing, and cancer metastasis. wikipedia.orgresearchgate.net

Biomaterial Functionalization: In the field of tissue engineering, RGD-based peptides are frequently immobilized onto the surfaces of biomaterials to enhance cell attachment, proliferation, and differentiation. cellgs.comfrontiersin.org This strategy is used to improve the integration of medical implants, such as vascular grafts and bone regeneration scaffolds. cellgs.comfrontiersin.org The density and presentation of the RGD motif on the material surface can be controlled to direct specific cellular responses. wikipedia.org

Drug Targeting and Delivery: The overexpression of certain integrins on the surface of tumor cells and angiogenic blood vessels has made RGD peptides attractive candidates for targeted cancer therapy. cellgs.comresearchgate.net By conjugating cytotoxic drugs or imaging agents to RGD peptides, these therapeutic payloads can be specifically delivered to the tumor site, potentially increasing efficacy and reducing side effects. cellgs.comsnmjournals.org Both linear and cyclized versions of RGD peptides have been explored for this purpose, with cyclic peptides often showing higher affinity and stability. wikipedia.orgqyaobio.com

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N8O12/c1-9(31)26-11(5-15(33)34)18(38)28-10(3-2-4-24-21(22)23)17(37)25-7-14(32)27-12(6-16(35)36)19(39)29-13(8-30)20(40)41/h10-13,30H,2-8H2,1H3,(H,25,37)(H,26,31)(H,27,32)(H,28,38)(H,29,39)(H,33,34)(H,35,36)(H,40,41)(H4,22,23,24)/t10-,11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQXWSYTLDJJAP-CYDGBPFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Engineering of Ac Asp Arg Gly Asp Ser Oh

Advanced Synthetic Strategies for Peptide Generation

The synthesis of peptides such as AC-Asp-arg-gly-asp-ser-OH is accomplished through precise, stepwise chemical reactions. The primary challenge is the formation of a specific amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another, without unintended side reactions. ekb.egscispace.com This requires the use of temporary protecting groups for the alpha-amino group and any reactive amino acid side chains. nih.govpeptide.com Two predominant methodologies, solid-phase and solution-phase synthesis, are employed for this purpose.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most common method for creating peptides like the RGD-containing sequence. scispace.compeptide.com In this technique, the peptide is assembled sequentially while the C-terminal amino acid is anchored to an insoluble polymer resin. nih.govbachem.com

The general SPPS cycle involves several key steps:

Anchoring: The first amino acid (Serine, in this case) is attached to the solid support resin. peptide.com

Deprotection: The temporary protecting group on the α-amino group (commonly the Fmoc group, which is base-labile) is removed. peptide.combachem.com

Coupling: The next N-protected amino acid (Aspartic acid) is activated and added, forming a peptide bond with the free amino group of the resin-bound residue. Excess reagents are used to drive the reaction to completion. scispace.comnih.gov

Washing: After each deprotection and coupling step, the resin is washed thoroughly to remove excess reagents and byproducts, which is a major advantage of SPPS. scispace.comluxembourg-bio.com

This cycle is repeated until the full peptide sequence (AC-Asp-arg-gly-asp-ser) is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). nih.govnovoprolabs.com

A significant challenge in synthesizing this particular peptide is the presence of the Asp-Gly sequence, which is highly susceptible to a side reaction called aspartimide formation, especially during Fmoc removal with piperidine. peptide.comiris-biotech.de This can lead to a mixture of undesired byproducts, including alpha- and beta-coupled peptides. peptide.comiris-biotech.de Strategies to minimize this include using weaker bases for Fmoc removal (e.g., morpholine), adding acidic additives to the deprotection solution, or utilizing sterically bulky protecting groups on the Aspartic acid side chain. iris-biotech.de

Also known as liquid-phase peptide synthesis (LPPS), this classical approach involves building the peptide chain in a homogenous solution. bachem.comamericanpeptidesociety.org Each intermediate peptide is isolated and purified before the next amino acid is added. bachem.com While this method allows for easier purification and characterization of intermediates and can be scaled up for large-quantity production, it is generally more time-consuming and labor-intensive than SPPS, especially for longer peptides. ekb.egbachem.com

Coupling reagents are essential for activating the carboxyl group to facilitate peptide bond formation. Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are widely used. americanpeptidesociety.orgnih.gov These reagents convert the carboxyl group into a reactive O-acylisourea intermediate, which is then attacked by the amino group of the next amino acid. americanpeptidesociety.org To improve reaction efficiency and reduce the risk of racemization (loss of stereochemical purity), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. americanpeptidesociety.orgnih.gov The synthesis of a fragment of the target peptide, Ac-Asp-Gly-Ser, has been described using the DCC/HOBt method in solution. nih.gov

Once the core peptide is synthesized, it can be modified by attaching other molecules, such as fluorescent dyes, imaging agents, or drugs, to create functional bioconjugates. Chemo-selective conjugation strategies enable the precise modification of the peptide at a specific site. mdpi.comnih.gov

Common approaches include:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction. mdpi.com To use this method, the peptide would be synthesized with an amino acid containing an azide (B81097) or alkyne group. This functional group can then be "clicked" with a molecule bearing the corresponding reactive partner. This has been used to link RGD peptides to fluorescent dyes or polymer scaffolds. mdpi.com

Oxime Ligation: This reaction involves the formation of a stable oxime bond between an aminooxy-functionalized peptide and an aldehyde or ketone-containing molecule. This strategy has been successfully used to label RGD peptides. mdpi.com

Lysine (B10760008) Conjugation: The primary amine on the side chain of a lysine residue can be targeted for conjugation. If the this compound sequence were extended to include a lysine, its side chain could be selectively modified. For example, β-lactams have been shown to selectively conjugate to lysine residues. nih.gov

Structural Modifications and Their Influence on this compound Functionality

Linear peptides like this compound often suffer from limitations such as low binding affinity, lack of specificity for different integrin subtypes, and rapid degradation by proteases in the body. wikipedia.org To overcome these issues, various structural modifications are employed to enhance their functionality.

Cyclization is a primary strategy to improve the properties of RGD peptides. By linking the peptide's ends or using side-chain bridges, the molecule is locked into a more rigid, biologically active conformation. wikipedia.orgqyaobio.com This conformational constraint reduces the flexibility of the peptide, which can significantly increase its binding affinity and selectivity for specific integrin subtypes. pnas.orgjcchems.com Furthermore, the cyclic structure enhances stability by protecting against degradation by enzymes. wikipedia.orgjcchems.com

The improved binding affinity of cyclic RGD peptides over their linear counterparts has been quantified in numerous studies. For example, one study found a 20-fold higher affinity for a cyclic RGD peptide compared to a linear one for the α5β1 integrin. pnas.org Another cyclic peptide, RGD4C, was shown to be 200 times more potent than common linear RGD peptides. wikipedia.org Bicyclic RGD peptides have also been developed, demonstrating even greater affinity and outstanding selectivity for the αvβ3 integrin compared to monocyclic benchmarks. rwth-aachen.deacs.org

| Peptide Type | Target Integrin | Binding Affinity (K_D or IC_50) | Fold Increase in Affinity (Approx.) | Source |

|---|---|---|---|---|

| Linear GRGDSP | α5β1 | 396 nM (K_D) | ~20x | pnas.org |

| Cyclic RGD | α5β1 | 22.6 nM (K_D) | ||

| Linear RGD | αvβ3 | Reference | 200x (Potency) | wikipedia.org |

| Cyclic RGD4C | αvβ3 | 200-fold more potent | ||

| Monocyclic cyclo-[KRGDf] | αvβ3 | 4.1 nM (K_D) | ~7x | acs.org |

| Bicyclic CT3HPQcT3RGDcT3 | αvβ3 | 0.6 nM (K_D) |

Introducing non-natural amino acids into the peptide sequence is an advanced strategy to fine-tune its biological activity, stability, and selectivity. acs.orgnih.gov These synthetic building blocks can introduce novel steric or electronic properties that optimize the peptide's interaction with its target receptor. acs.org

Examples of this approach include:

Backbone Modifications (e.g., PEGylation, Chemical Functional Groups)

Modifications to the peptide backbone are strategic alterations designed to improve the physicochemical properties of the molecule without compromising its biological activity. These modifications can involve the attachment of polymers like polyethylene (B3416737) glycol (PEG) or leveraging the inherent chemical functional groups of the constituent amino acids.

PEGylation

PEGylation is a widely employed technique that involves the covalent attachment of polyethylene glycol (PEG) chains to a peptide. This modification can enhance the peptide's solubility, prolong its circulation half-life by reducing renal clearance, and decrease its immunogenicity. In the context of RGD-containing peptides, PEG is often used as a flexible spacer arm when conjugating the peptide to other molecules or surfaces. nih.gov This spacer helps to present the RGD motif in a sterically favorable orientation for optimal interaction with integrin receptors. nih.gov

For instance, research has demonstrated the development of RGD-modified PEGylated liposomes for targeted delivery systems. In these systems, the RGD peptide is covalently conjugated to the distal end of a PEG-lipid derivative, such as DSPE-PEG2000-NH2, through stable amide bond formation. nih.gov Similarly, thermo-reversible hydrogels have been synthesized with Gly-Arg-Gly-Asp-Ser (GRGDS) peptides, where a succinyl PEG acrylate (B77674) was used as a spacer to create a biomimetic extracellular matrix. nih.gov The inclusion of the PEG spacer arm in the hydrogel was found to significantly promote cell spreading, highlighting the importance of proper peptide presentation. nih.gov

Chemical Functional Groups

The this compound peptide possesses a variety of intrinsic chemical functional groups that are fundamental to its structure, function, and potential for modification. fsu.edupressbooks.pub Each amino acid residue, along with the N-terminal acetyl group and the C-terminal hydroxyl group, contributes a unique reactive site. masterorganicchemistry.comlibretexts.org

The key functional groups include:

Carboxyl Groups (-COOH): Provided by the two aspartic acid (Asp) residues and the C-terminus. These groups are acidic and negatively charged at physiological pH, enabling them to participate in electrostatic interactions and form amide or ester bonds for bioconjugation. libretexts.orgkhanacademy.org

Guanidinium (B1211019) Group: Located on the side chain of arginine (Arg). This group is strongly basic and positively charged over a wide pH range, playing a critical role in the electrostatic interaction with the negatively charged binding pockets of integrins.

Hydroxyl Group (-OH): Present on the serine (Ser) side chain. This polar, uncharged group can be a site for post-translational modifications like phosphorylation or for chemical conjugation through esterification or etherification. khanacademy.org

Amide Groups (-CONH-): These form the peptide bonds linking the amino acids. The N-terminus is capped with an acetyl group (Ac), which is also an amide, making it more stable against degradation by aminopeptidases. masterorganicchemistry.com

| Functional Group | Source Residue(s) | Key Properties | Potential for Modification |

|---|---|---|---|

| Acetyl (Amide) | N-Terminus | Neutral; increases stability against enzymatic degradation. | Generally unreactive for further conjugation. |

| Carboxyl | Aspartic Acid (x2), C-Terminus | Acidic; negatively charged at neutral pH. libretexts.orgkhanacademy.org | Amide bond formation (e.g., with amines via carbodiimide (B86325) chemistry), esterification. |

| Guanidinium | Arginine | Strongly basic; positively charged. | Key for integrin binding; modifications can abolish activity. |

| Hydroxyl | Serine | Polar; neutral. khanacademy.org | Esterification, etherification, phosphorylation. |

Bioconjugation Techniques for this compound in Research Applications

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule like a peptide. For RGD-containing peptides, bioconjugation techniques are essential for their application in research, enabling their attachment to various substrates, carriers, and labels. This allows for the creation of sophisticated tools for studying cell adhesion, developing targeted drug delivery systems, and designing advanced biomaterials and biosensors.

Covalent Attachment to Polymeric Systems and Nanocarriers

Covalently attaching RGD peptides to polymeric systems and nanocarriers, such as liposomes and hydrogels, is a key strategy for creating targeted therapeutic and diagnostic agents. The choice of conjugation chemistry depends on the available functional groups on both the peptide and the carrier system.

Common strategies include:

Amide Bond Formation: This is one of the most robust and widely used methods. The carboxyl groups of the peptide's aspartic acid residues or C-terminus can be activated (e.g., using carbodiimides like EDC in the presence of NHS) to react with primary amino groups on a nanocarrier. This was the method used to conjugate an RGD peptide to the amino-functionalized distal end of DSPE-PEG2000, a lipid component used in liposome (B1194612) formulation. nih.gov

Thiol-Maleimide Coupling: This highly specific reaction occurs between a thiol (sulfhydryl) group and a maleimide (B117702) group. To utilize this chemistry, the RGD peptide is often synthesized with an additional cysteine residue, which provides a free thiol group. This thiol can then react with a maleimide-functionalized polymer or nanocarrier to form a stable thioether bond. This approach has been used to immobilize Arg-Gly-Asp-Cys (RGDC) peptides onto surfaces. scispace.com

Thiol-Disulfide Exchange: An RGD peptide containing a thiol group can be linked to a carrier that has been modified with a pyridyl-dithio group. The reaction forms a disulfide bond, linking the peptide to the carrier. This method was employed to couple an RGD-motif-containing peptide to the phospholipid PDP-DOPE on the surface of intact liposomes. nih.gov

| Nanocarrier/Polymer | Peptide Sequence | Conjugation Chemistry | Reference |

|---|---|---|---|

| Liposomes | RGD | Amide bond formation to DSPE-PEG2000-NH2 | nih.gov |

| Liposomes | RGD-motif peptide | Thiol-disulfide exchange to PDP-DOPE | nih.gov |

| Polyacrylamide Gels | Tyr-Ala-Val-Thr-Gly-Arg-Gly-Asp-Ser | N-succinimidyl active esters | nih.gov |

| Thermo-reversible Hydrogel | Gly-Arg-Gly-Asp-Ser (GRGDS) | Peptide linkage to p(NiPAAm-co-PEG) copolymer | nih.gov |

Surface Immobilization Methods for Biofunctional Substrates and Sensors

Immobilizing RGD peptides onto solid surfaces is crucial for creating biofunctional substrates that can be used to study cell adhesion, control cell behavior, or act as the recognition element in biosensors. medchemexpress.comnih.gov The goal is to create a stable, oriented presentation of the peptide that maximizes its biological activity. Covalent attachment is generally preferred over passive adsorption to ensure stability and control over the surface density of the peptide. nih.govresearchgate.net

Key methods for surface immobilization include:

Silanization and Cross-Linking: This multi-step approach is commonly used for oxide-based surfaces like glass, silicon, and titanium. scispace.comepa.gov The surface is first treated with an organosilane, such as (3-aminopropyl)-triethoxysilane (APTES), to introduce primary amino groups. epa.gov A hetero-bifunctional cross-linker (e.g., one containing both an NHS ester and a maleimide group) is then used to react with the surface amines. scispace.com Finally, a cysteine-terminated RGD peptide is attached via the maleimide group through thiol-maleimide chemistry. scispace.comepa.gov This method provides a stable, covalent linkage and allows for good control over the immobilization process. scispace.com

Direct Coupling to Functionalized Surfaces: Surfaces can be pre-functionalized with groups that can directly react with the peptide. For example, glass surfaces can be modified to expose carboxyl groups, which can then be coupled to the N-terminal amine of a peptide using standard carbodiimide chemistry. nih.gov This technique was used to immobilize Gly-Arg-Gly-Asp-Tyr, where the N-terminal glycine (B1666218) served as a spacer. nih.gov

These methods produce chemically stable substrates where the quantity of immobilized peptide can be precisely measured and controlled, which is essential for quantitative studies of receptor-mediated cell adhesion. nih.gov

| Substrate | Surface Chemistry/Method | Application | Reference |

|---|---|---|---|

| Titanium | Silanization with APTES, followed by a hetero-bifunctional cross-linker and thiol-maleimide coupling of RGDC. | Bone-anchoring implants. | scispace.comepa.gov |

| Glass | Covalent coupling via N-terminal Gly to a nonadhesive modified glass surface. | Cell-adhesive substrates for studying cell adhesion. | nih.gov |

| Polyacrylamide Gel | Coupling via N-succinimidyl active esters. | Support for fibroblast adhesion and long-term growth. | nih.gov |

Mechanistic Insights into Ac Asp Arg Gly Asp Ser Oh Interactions at the Cellular Level

Integrin Receptor Binding Mechanisms of AC-Asp-arg-gly-asp-ser-OH

The interaction between this compound and integrin receptors is a dynamic process governed by subtype specificity, the presence of divalent cations, and significant conformational changes in both the peptide and the receptor. The core RGD sequence within the peptide is the primary recognition site for a subset of integrins. nih.gov

Specificity for Integrin Subtypes (e.g., αvβ3, αvβ5, α5β1, αvβ6, αvβ8, αIIbβ3)

The RGD sequence is a well-established binding motif for a specific subgroup of the 24-member integrin family. acs.org While many integrins recognize RGD-containing ligands, the residues flanking this core motif, such as the aspartic acid and serine in this compound, can confer a degree of specificity and affinity for different integrin heterodimers. acs.org The integrin subtypes that recognize the RGD motif include αvβ3, αvβ5, α5β1, αvβ6, αvβ8, and αIIbβ3. acs.org

The interaction with these subtypes is pivotal in various physiological and pathological processes. For instance, αvβ3 and α5β1 are often overexpressed on activated endothelial cells and are involved in angiogenesis. semanticscholar.org The αIIbβ3 integrin is crucial for platelet aggregation, binding to fibrinogen to facilitate blood clotting. ebi.ac.uk Meanwhile, αvβ6 is an important activator of Transforming Growth Factor-beta (TGF-β), a key regulator in immunity and tissue repair. nih.gov The specific conformation of the RGD loop within a peptide determines its binding profile to these different integrin subtypes. nih.gov

| Integrin Subtype | Key Associated Ligands | Primary Biological Roles |

|---|---|---|

| αvβ3 | Vitronectin, Fibronectin, Osteopontin | Angiogenesis, Tumor progression, Neurite outgrowth nih.gov |

| αvβ5 | Vitronectin | Angiogenesis, Cell adhesion |

| α5β1 | Fibronectin | Cell adhesion and migration, Cancer metastasis ebi.ac.uk |

| αvβ6 | Fibronectin, TGF-β | Activation of TGF-β, Tissue repair, Inflammation |

| αvβ8 | TGF-β | Neurovascular development, Immune regulation |

| αIIbβ3 | Fibrinogen, von Willebrand factor | Platelet aggregation, Thrombosis wikipedia.org |

Role of Divalent Ions in this compound-Integrin Recognition

The function of integrins is critically dependent on divalent cations. nih.gov The binding of RGD-containing ligands like this compound to integrins is bridged by a divalent cation, typically Mg²⁺ or Mn²⁺, located within a highly conserved domain on the β subunit known as the metal ion-dependent adhesion site (MIDAS). nih.govresearchgate.net

The carboxyl group of the aspartate residue in the RGD sequence directly coordinates with the MIDAS-bound cation, forming a crucial part of the ligand-receptor interface. ebi.ac.uknih.gov Different cations can modulate the integrin's affinity for its ligand. Cations such as Mg²⁺ or Mn²⁺ generally promote a high-affinity, active conformation of the integrin, thereby enhancing ligand binding. researchgate.netnih.gov In contrast, Ca²⁺, which is present at high concentrations in the extracellular environment, tends to bind to other sites on the integrin, maintaining it in a bent, low-affinity (inactive) state. nih.govresearchgate.netnih.gov The displacement of Ca²⁺ and the binding of Mg²⁺ or Mn²⁺ at the MIDAS is a key step in integrin activation, allowing for robust interaction with the RGD motif. nih.gov

Conformational Dynamics in Integrin-Peptide Recognition

The binding of an RGD peptide to an integrin is not a simple lock-and-key interaction but rather a dynamic process that involves substantial conformational changes in the integrin receptor. nih.gov Integrins exist in different activation states, primarily a low-affinity "bent-closed" conformation and a high-affinity "extended-open" conformation. nih.gov

Upon the binding of a ligand like this compound, the integrin undergoes significant tertiary and quaternary structural rearrangements. ebi.ac.uk The interaction triggers a shift from the inactive, bent state to the active, extended state. This change involves the separation of the α and β subunit "legs" and a swing-out motion of the β subunit's hybrid domain. nih.gov This conformational shift not only stabilizes the ligand-receptor complex but is also essential for transmitting signals across the cell membrane, a process known as "outside-in" signaling. nih.gov Electron microscopy studies have shown that receptor occupancy by RGD peptides is tightly coupled to these large-scale structural changes. ebi.ac.uknih.gov

Cellular Signaling Pathways Modulated by this compound

By binding to integrins, this compound can initiate or modulate intracellular signaling cascades that control fundamental cellular behaviors such as survival, proliferation, and inflammation. This "outside-in" signaling is a key consequence of integrin engagement.

Regulation of the Phosphatidylinositol 3-Kinase (PI3K) Pathway

Integrin-mediated cell adhesion is a known activator of the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, a central signaling route for promoting cell survival and proliferation. Research has demonstrated a direct link between the Arg-Gly-Asp-Ser peptide and this pathway. Specifically, the peptide's ability to confer resistance to apoptosis is nullified when the activity of the PI3K pathway is inhibited. medchemexpress.com This indicates that the pro-survival signals generated by the peptide's interaction with integrins are transmitted through the PI3K cascade. medchemexpress.com

Crosstalk with Intracellular Signaling Cascades (e.g., NF-κB, GSK-3β/β-catenin)

The signaling initiated by integrin engagement can intersect with other major cellular pathways.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammatory responses, immunity, and cell survival. Studies have shown that the Arg-Gly-Asp-Ser peptide can significantly reduce the activity of NF-κB. medchemexpress.com This suggests that the peptide's interaction with integrins can exert an anti-inflammatory effect by downregulating this key pro-inflammatory signaling cascade. medchemexpress.com

GSK-3β/β-catenin Pathway: The Glycogen Synthase Kinase 3β (GSK-3β)/β-catenin pathway is crucial for development and cell fate determination. The central component of this pathway is a "destruction complex" that includes GSK-3β and targets β-catenin for degradation. nih.gov While direct modulation by this compound is less characterized, there is significant potential for crosstalk. The PI3K/Akt pathway, which is modulated by the peptide, is a known negative regulator of GSK-3β. Activation of Akt leads to the phosphorylation and inhibition of GSK-3β, which in turn prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to regulate gene expression. nih.gov Therefore, by activating the PI3K/Akt pathway, the peptide may indirectly influence the stability of β-catenin and modulate the output of this signaling axis.

Bidirectional Signaling Mechanisms Upon Integrin Engagement

The interaction of the RGD sequence within this compound with integrin receptors is a dynamic process characterized by bidirectional signaling. This involves both "outside-in" and "inside-out" signal transduction pathways that are crucial for regulating cellular responses.

Outside-In Signaling : When the peptide binds to the extracellular domain of an integrin, it triggers conformational changes in the receptor. This activation initiates intracellular signaling cascades. For instance, the binding of an RGD-containing peptide, Arg-Gly-Asp-Ser (RGDS), to integrins on human mesangial cells has been shown to increase the expression and secretion of Transforming Growth Factor-beta1 (TGF-β1). nih.gov This effect is mediated by the stimulation of the TGF-β1 gene promoter through the activation of integrin-linked kinase (ILK). nih.gov This pathway highlights how an external ligand can directly modulate gene expression and protein secretion. Other pathways activated by integrin engagement include the PI3K/AKT pathway, which involves proteins like focal adhesion kinase (FAK) and influences cellular survival and proliferation.

Inside-Out Signaling : This process involves intracellular signals that modulate the affinity of the integrin for its extracellular ligands. The cell can actively regulate the binding state of its integrins from low-affinity to high-affinity in response to internal cues. This modulation of affinity is critical for processes like platelet activation and cell motility. The engagement of this compound can, therefore, be influenced by the pre-existing activation state of the cell's integrins.

This reciprocal signaling allows cells to both respond to their extracellular matrix and actively modify their adhesion to it, forming a feedback loop that governs cell behavior. nih.gov

Interactions with Apoptosis-Related Proteins and Pathways

This compound, through its RGD motif, exhibits a complex and direct influence on the machinery of programmed cell death, or apoptosis. This interaction can occur independently of its effects on cell adhesion and is characterized by direct binding to key apoptotic proteins. nih.govresearchgate.net

Research has demonstrated that peptides containing the RGDS sequence can directly and specifically bind to several initiator and effector pro-caspases. medchemexpress.com Pro-caspases are the inactive zymogen forms of caspases, the core proteases that execute apoptosis. nih.gov

The peptide has been shown to bind to pro-caspase-3, pro-caspase-8, and pro-caspase-9, but not to pro-caspase-1, indicating specificity. medchemexpress.com The proposed mechanism suggests that the RGD peptide enters the cell and interacts with pro-caspase-3, inducing a conformational change that promotes its auto-processing and activation. nih.gov This activation is a critical step in the apoptotic cascade. The requirement of caspase-3 for this process was confirmed in studies using MCF-7 breast carcinoma cells, which have a functional deletion of the caspase-3 gene and are resistant to RGD-mediated cell death. nih.gov

| Target Pro-caspase | Binding Specificity | Reported Outcome | Reference |

|---|---|---|---|

| Pro-caspase-3 | Specific Binding | Induces autoprocessing and activation | nih.govmedchemexpress.com |

| Pro-caspase-8 | Specific Binding | Direct interaction observed | medchemexpress.com |

| Pro-caspase-9 | Specific Binding | Direct interaction observed | medchemexpress.com |

| Pro-caspase-1 | No Binding | Does not interact | medchemexpress.com |

Survivin is a member of the inhibitor of apoptosis protein (IAP) family that plays a crucial role in both cell division and the inhibition of apoptosis. The RGDS peptide has been found to interact directly with survivin. medchemexpress.com This binding is specific, occurs with a high affinity (dissociation constant, Kd, of 27.5 μM), and is localized to the C-terminus of the survivin protein. medchemexpress.com

The interaction between RGDS and survivin is functionally significant. Studies have shown that the anti-mitogenic (anti-proliferative) effects of the RGDS peptide are dependent on this interaction. In cells where survivin was depleted using specific siRNA, the RGDS peptide lost its anti-mitogenic properties, indicating that the survivin-peptide interaction is a key component of its mechanism of action. medchemexpress.com

Influence on Extracellular Matrix Dynamics and Cellular Microenvironment

The RGD sequence is a fundamental motif for cell adhesion to the extracellular matrix (ECM). wikipedia.org Consequently, this compound significantly influences the dynamic interplay between cells and their microenvironment, affecting ECM remodeling and composition.

The peptide can influence the cellular microenvironment by competing with endogenous ECM proteins for integrin binding. Many essential matrix proteins, such as fibronectin, fibrinogen, vitronectin, and von Willebrand factor, contain the RGD sequence to mediate cell adhesion. wikipedia.orgnih.gov By acting as a competitive inhibitor, this compound can disrupt established cell-matrix interactions and prevent new ones from forming. nih.gov

Furthermore, the peptide can actively stimulate ECM remodeling. As previously noted, RGDS peptides can induce the production and secretion of TGF-β1, a potent cytokine that is a primary driver of ECM protein synthesis. nih.gov This finding suggests a feedback mechanism where a component mimicking an ECM protein can stimulate the production of more matrix components, thereby directly participating in the regulation and remodeling of the cellular environment. nih.gov

| Endogenous ECM Protein | Interaction with RGD Motif | Reference |

|---|---|---|

| Fibronectin | Contains RGD sequence for integrin-mediated cell adhesion | wikipedia.orgnih.gov |

| Fibrinogen | Binding to platelet integrins is inhibited by RGD peptides | wikipedia.orgnih.gov |

| Vitronectin | Contains RGD sequence for integrin binding | wikipedia.org |

| von Willebrand Factor | Binding to platelet integrins is inhibited by RGD peptides | nih.gov |

| Osteopontin | Contains RGD sequence for integrin binding | wikipedia.org |

Matrix metalloproteinases (MMPs) are enzymes that degrade ECM components and are essential for tissue remodeling, cell migration, and invasion. The activity of certain integrins is linked to MMP function. Research has shown that the RGDS peptide can directly modulate MMP activity. In a lipopolysaccharide (LPS)-induced inflammation model, administration of RGDS significantly inhibited the activity of MMP-9. medchemexpress.com This suggests that by engaging integrins, this compound can influence downstream signaling pathways that regulate the activation or expression of MMPs, thereby affecting the cell's ability to degrade and remodel its surrounding matrix.

Research Applications in Cellular Systems and Biomaterials Science

Fundamental Studies of Cell Adhesion, Spreading, and Migration

The ability to modulate cell adhesion, spreading, and migration is crucial for understanding and directing cellular behavior in various biological contexts. AC-Asp-Arg-Gly-Asp-Ser-OH and similar RGD-containing peptides serve as powerful instruments in these investigations.

The Arg-Gly-Asp-Ser (RGDS) sequence is a key component of fibronectin's cell attachment domain. sigmaaldrich.com Studies have demonstrated that surfaces functionalized with RGDS-containing peptides can promote the attachment of various cell types, including fibroblasts. semanticscholar.org For instance, research has shown that the presence of substrate-linked RGDS is sufficient to induce the formation of focal contacts, which are specialized adhesion structures, in fibroblasts even in the absence of complete fibronectin molecules. semanticscholar.org

The inhibitory effects of soluble RGD peptides on cell attachment further underscore their role in mediating this process. In one study, the peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) was shown to inhibit the attachment of human lens epithelial cells to fibronectin-coated surfaces in a concentration-dependent manner, with an 80% inhibition at a concentration of 2.0 mg/ml. nih.gov This competitive inhibition highlights the specificity of the RGD-integrin interaction.

Table 1: Effect of GRGDSP Peptide on Human Lens Epithelial Cell Attachment

| Substrate | GRGDSP Concentration (mg/ml) | Inhibition of Cell Attachment |

|---|---|---|

| Fibronectin | > 0.3 | Concentration-dependent inhibition |

| Fibronectin | 2.0 | 80% |

| Laminin | 2.0 | Inhibition observed |

Data sourced from a study on the inhibitory effects of GRGDSP RGD peptide on cell attachment and migration in a human lens epithelial cell line. nih.gov

The morphology of cells is also significantly influenced by their interaction with RGD-functionalized surfaces. Fibroblasts adhering to surfaces with immobilized RGD peptides exhibit a more spread-out morphology, indicating effective cell adhesion. researchgate.net This is a critical aspect of cell behavior that influences subsequent processes like proliferation and differentiation.

Cell motility is a complex process that relies on the dynamic formation and disassembly of adhesive contacts. The RGD sequence plays a crucial role in this process. Studies have shown that while a 75-kD fragment of fibronectin containing the Arg-Gly-Asp-Ser sequence promotes adhesion, spreading, and haptotactic motility of melanoma cells, a smaller 11.5-kD fragment containing the same sequence could not stimulate migration on its own. nih.gov This suggests that while the RGD sequence is essential for attachment, other domains within the larger fibronectin fragment may be required to promote motility. nih.gov

Furthermore, peptides like GRGDSP have been shown to inhibit cell migration. In the context of human lens epithelial cells, this peptide inhibited migration on fibronectin- and laminin-coated surfaces. nih.gov This inhibitory effect is valuable for studying the mechanisms of cell movement and for developing strategies to control it in pathological conditions. Research on fibroblasts has also indicated that surfaces functionalized with RGD peptides can enhance cell migration compared to surfaces like collagen or fibronectin alone. researchgate.net

Engineering of Biomaterials for Regenerative Medicine Research

The ability of this compound and related peptides to promote cell adhesion makes them prime candidates for the functionalization of biomaterials used in tissue engineering and regenerative medicine. mdpi.com By incorporating these peptides, researchers can create scaffolds that actively encourage cell infiltration, growth, and tissue formation.

The goal of functionalizing scaffolds and hydrogels with this compound is to create a microenvironment that mimics the natural ECM, thereby providing the necessary cues for cellular interaction. royalsocietypublishing.org This can be achieved through various techniques, including direct mixing of the peptide into the bulk material or surface modification. royalsocietypublishing.org

Self-assembling peptide hydrogels are a particularly promising platform. These hydrogels can be designed to incorporate the Arg-Gly-Asp-Ser (RGDS) sequence, creating a nanofibrous network that supports cell adhesion and proliferation. mdpi.comnih.gov For example, a two-component hydrogelating self-assembling fiber (hSAF) system has been functionalized with an alkyne-bearing RGDS peptide, demonstrating enhanced cellular growth and differentiation of PC12 cells. nih.govd-nb.info

Table 2: Cellular Response to RGDS-Functionalized hSAF Gels

| Cell Type | Observation on RGDS-decorated hSAF Gels |

|---|---|

| PC12 Cells | Enhanced cellular growth and differentiation |

Data based on research assessing cellular response to functionalized helical peptide hydrogels. nih.govd-nb.info

Natural polymers are widely used in tissue engineering due to their biocompatibility and resemblance to the native ECM. However, some, like alginate, have poor cell adhesion properties. nih.gov Incorporating RGD peptides can overcome this limitation. For instance, RGD-modified alginate has been shown to improve the proliferation and adhesion of human umbilical vein endothelial cells. royalsocietypublishing.org

Collagen, a major component of the ECM, naturally contains RGD sequences that facilitate cell adhesion. nih.gov However, its mechanical properties can be weak. nih.gov Combining collagen with other polymers and further functionalizing with RGD peptides can enhance its performance. Similarly, hyaluronic acid-based biomaterials can be modified with RGD peptides to improve cell attachment and signaling.

Synthetic polymers offer the advantage of tunable mechanical properties and degradation rates but often lack the biological cues necessary for cell interaction. ulisboa.ptresearchgate.net Functionalization with RGD peptides is a common strategy to enhance their bioactivity. nih.govnih.gov

Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable polymer, but its surface is not optimal for cell attachment. nih.gov Surface modification of PLGA scaffolds with RGD peptides has been shown to significantly promote cell adhesion, proliferation, and differentiation. nih.gov Similarly, poly(ε-caprolactone) (PCL) scaffolds have been functionalized with the Arg-Gly-Asp-Ser (RGDS) sequence to create cell-adhesive surfaces. d-nb.info Poly(ethylene glycol) (PEG), another popular synthetic polymer, can be incorporated into hydrogels and functionalized with RGD to promote osteogenesis of bone marrow stromal cells. nih.gov

Self-Assembled Peptide Systems in 3D Cell Culture Environments

The ability of peptides to self-assemble into organized nanostructures is a cornerstone of their use in creating biomimetic scaffolds for 3D cell culture. nih.govfrontiersin.org These self-assembling peptides (SAPs) can form hydrogels, which are three-dimensional networks capable of retaining large amounts of water, closely mimicking the natural extracellular matrix (ECM). nih.govfrontiersin.org The process of self-assembly is driven by non-covalent interactions such as hydrogen bonding, ionic interactions, hydrophobic forces, and π-π stacking. frontiersin.org The properties of these resulting hydrogels, including their stiffness, can be controlled by factors like temperature, pH, and ion concentration. nih.gov

This compound, often abbreviated as Ac-RGDS-OH, and its parent sequence RGD, are frequently incorporated into these self-assembling systems. mdpi.comreading.ac.uk The RGD motif is a well-established cell-adhesive sequence found in ECM proteins like fibronectin. reading.ac.uknih.gov By integrating this peptide into self-assembling structures, researchers can create 3D environments that actively support cell attachment and growth. nih.govmdpi.com For instance, ionic-complementary self-assembling peptides have been conjugated with GRGDSP motifs to create hydrogel architectures for mesenchymal stem cells. mdpi.com These hydrogels provide a scaffold that not only supports the cells but also presents them with specific biological signals to influence their behavior. nih.govmdpi.com The use of these peptide-based scaffolds is a significant advancement over traditional 2D cell cultures, as 3D models more accurately reflect the complex in-vivo environment, which is crucial for drug discovery and understanding disease progression. nih.govwiley.com

Promotion of Specific Cellular Behaviors within Engineered Constructs

The incorporation of this compound and similar RGD-containing peptides into engineered constructs allows for the precise control of cellular behaviors, including proliferation, viability, and differentiation.

Enhancement of Cell Proliferation and Viability in In Vitro Systems

The RGD sequence is widely recognized for its ability to promote cell survival and growth. nih.govwiley.com Studies have shown that functionalizing hydrogels with the RGDSP motif can significantly improve the viability and proliferation of encapsulated cells. nih.govnih.gov For example, when human salivary gland stem/progenitor cells were cultured in hyaluronic acid (HA)-based hydrogels, the inclusion of RGDSP led to a notable increase in cell viability and a rapid proliferation of cells within the first week of culture. nih.gov This effect is attributed to the interaction between the RGD motif and cell surface integrins, which triggers signaling pathways that promote cell attachment and growth. nih.govwiley.com Similarly, the RGDSP sequence has been shown to support the survival and proliferation of human amniotic mesenchymal stem cells (hAMSCs) in hydrogel-based culture systems. researchgate.net

The enhanced proliferation is often linked to the ability of the RGD sequence to facilitate cell spreading and the formation of focal adhesions, which are crucial for cell cycle progression. wiley.com Research has demonstrated that functionalizing scaffolds with RGD can trigger the formation of cytoskeletal stress fibers associated with cell attachment and proliferation. wiley.com

Design and Fabrication of this compound-Functionalized Scaffolds and Hydrogels

Induction of Cell Differentiation Pathways on Biofunctional Surfaces

Beyond promoting proliferation, the RGD sequence can also guide the differentiation of stem cells into specific lineages. nih.gov The interaction between cells and their surrounding matrix, mediated by sequences like RGD, plays a critical role in directing cell fate. nih.govwiley.com Biofunctional surfaces decorated with RGD-containing peptides can influence the differentiation of various cell types, including neuronal and osteogenic lineages. nih.govnih.gov

For instance, an elastin-mimetic recombinant protein containing multiple RGD motifs was shown to up-regulate the expression of neuronal marker proteins in N2a neuroblastoma cells. nih.gov In the context of osteogenesis, RGD-functionalized surfaces have been shown to promote the expression of bone-related markers. nih.gov However, the effect can be complex, with some studies indicating that a strong proliferative signal from RGD can sometimes lead to a decrease in the production of extracellular matrix proteins associated with differentiation, suggesting a delicate balance between proliferation and differentiation signals. wiley.com

Tissue-Specific Regenerative Strategies: Mechanistic and Design Focus

The ability of this compound and related peptides to influence cell behavior makes them valuable tools in tissue engineering strategies aimed at regenerating specific tissues, such as bone and cardiovascular tissue.

Bone Tissue Engineering Applications

In bone tissue engineering, the goal is to create scaffolds that can support the growth of bone-forming cells (osteoblasts) and promote the formation of new bone tissue. acs.orgresearchgate.net The RGD sequence, being present in bone matrix proteins like bone sialoprotein and osteopontin, is a natural choice for functionalizing these scaffolds. nih.gov

Hydrogels and other biomaterials modified with RGD peptides have been shown to enhance the adhesion, spreading, and proliferation of osteoblasts. nih.govglpbio.com Furthermore, the presence of RGD can increase the expression of key osteogenic markers such as alkaline phosphatase (ALP), Runx2, and osteocalcin, indicating a promotion of osteogenic differentiation. nih.gov For example, a chitosan/hydroxyapatite scaffold modified with RGD demonstrated enhanced adhesion and proliferation of bone marrow stromal cells (BMSCs) and supported their differentiation toward an osteogenic phenotype. researchgate.net The RGD sequence essentially provides the necessary cues to mimic the natural bone environment, thereby encouraging cells to behave as they would during natural bone formation. nih.gov

Cardiovascular Tissue Engineering Applications

The regeneration of cardiovascular tissue, particularly after events like a myocardial infarction, is a significant challenge in regenerative medicine. nih.govcdnsciencepub.com Tissue engineering approaches often involve the use of scaffolds to deliver cells and bioactive molecules to the damaged heart tissue. nih.gov The RGD peptide sequence has been incorporated into various biomaterials for cardiovascular applications to improve cell adhesion and survival. reading.ac.uk

Mechanistic Studies in Disease Models (Pre-clinical and In Vitro Focus)

The RGD motif within this compound serves as a recognition site for a number of integrins, which are often overexpressed in various disease states, particularly in cancer. This has made RGD-containing peptides a focal point for mechanistic studies in disease models.

Cancer Cell Biology: Integrin Overexpression and Cellular Processes

Integrins are key regulators of the communication between cells and their microenvironment and play a significant role in cancer progression and metastasis. mdpi.com Eight human integrin subtypes recognize the RGD motif, making them a critical subfamily in cancer biology. mdpi.com The overexpression of certain integrins, such as αvβ3, αvβ5, and α5β1, on the surface of cancer cells and in the tumor vasculature is a common feature of many cancers, including melanoma, glioblastoma, and breast, prostate, and ovarian cancers. nih.govfrontiersin.org This overexpression makes these integrins attractive targets for cancer therapies. nih.gov

RGD-containing peptides can specifically target these overexpressed integrins, thereby interfering with cancer cell adhesion, migration, invasion, proliferation, and survival. mdpi.comnih.gov By binding to these integrins, RGD peptides can block the interaction of cancer cells with the ECM, a crucial step in metastasis. spandidos-publications.com

Mechanisms of Tumor Angiogenesis Modulation

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. iiarjournals.orgthno.org Several integrins, particularly αvβ3, are significantly upregulated on activated endothelial cells during angiogenesis but are not present on quiescent endothelial cells. thno.org This makes αvβ3 a key target for anti-angiogenic therapies. iiarjournals.orgthno.org

RGD-containing peptides, by targeting αvβ3 integrin, can disrupt the process of neovascularization. iiarjournals.org The binding of these peptides to αvβ3 on endothelial cells can inhibit their adhesion to the ECM, a necessary step for the formation of new blood vessels. mdpi.com Studies have shown that blocking αvβ3 with RGD peptides can suppress tumor growth in animal models. iiarjournals.org The cyclic RGD peptide, Cilengitide, for example, is a selective inhibitor of αvβ3 and αvβ5 integrins and has demonstrated efficacy in inhibiting angiogenesis in preclinical studies. mdpi.com

The table below summarizes key findings related to the role of RGD peptides in modulating tumor angiogenesis.

| Research Finding | Cell/Animal Model | Key Outcome | Citation |

| Blockade of αvβ3 disrupts neovascularization | Animal models | Suppression of tumor growth | iiarjournals.org |

| RGD-modified salmosin inhibits cell adhesion | B16F10 melanoma cells | Inhibition of cell invasion | mdpi.com |

| Cilengitide inhibits angiogenesis | Preclinical models | Inhibition of glioblastoma growth | mdpi.com |

Role in Cell Survival and Anti-Apoptotic Effects in Cancer Cell Lines

Integrin-mediated adhesion to the ECM is not only crucial for cell migration but also for cell survival. aacrjournals.org In cancer cells, this adhesion can protect them from apoptosis, a process known as anoikis resistance. spandidos-publications.com RGD-containing peptides can interfere with this survival mechanism.

By blocking the binding of cancer cells to the ECM, RGD peptides can induce anoikis. spandidos-publications.com For example, treatment with a small-molecule RGD antagonist has been shown to induce anoikis in glioblastoma cell lines. spandidos-publications.com Furthermore, some studies have indicated that RGD peptides can trigger apoptosis by activating caspase-3, leading to DNA fragmentation and cell death. mdpi.com

The interaction of integrins with growth factor receptors can also synergistically induce cellular signaling cascades that promote cell growth and prevent apoptosis. mdpi.com RGD peptides can disrupt this synergy. For instance, in ovarian cancer cells, αvβ3 expression correlates with enhanced expression and activity of the EGF-R. mdpi.com By targeting αvβ3, RGD peptides can potentially modulate these growth factor-mediated survival signals.

The following table details research findings on the role of RGD peptides in cancer cell survival.

| Research Finding | Cell Line(s) | Key Outcome | Citation |

| RGD antagonist induces anoikis | U251 and U373 human glioblastoma | Inhibition of cell attachment and migration | spandidos-publications.com |

| RGD peptide triggers apoptosis | Not specified | Activation of caspase-3 | mdpi.com |

| Blockade of α5β1 integrin induces apoptosis | Colon cancer cells | Suppression of cell adhesion | dovepress.com |

Inhibition of Platelet Aggregation in Metastasis Research Models

Platelets play a significant role in tumor metastasis. mdpi.comfrontiersin.org Tumor cells can induce platelet aggregation, a process known as tumor cell-induced platelet aggregation (TCIPA), which is believed to protect cancer cells in the bloodstream and facilitate their arrest at distant sites. frontiersin.orgsemanticscholar.org

The integrin αIIbβ3, which is highly expressed on platelets, recognizes the RGD sequence and is crucial for platelet aggregation. nih.govmdpi.com RGD-containing peptides can inhibit TCIPA by blocking the binding of fibrinogen to αIIbβ3 on activated platelets. semanticscholar.orgliverpool.ac.uk Seminal studies have demonstrated that β3 antagonists, including RGD-containing peptides, inhibit the physical interaction between platelets and tumor cells. mdpi.com

By preventing platelet aggregation around tumor cells, RGD peptides can reduce the risk of metastasis. nih.gov For example, the synthetic peptide Gly-Arg-Gly-Asp-Ser has been shown to inhibit tumor cell-induced platelet aggregation and experimental tumor metastasis. semanticscholar.org A highly specific inhibitor of activated αIIbβ3 has also been shown to prevent B16 melanoma metastases in mice. pnas.org

The table below presents findings on the inhibition of platelet aggregation by RGD peptides in metastasis research.

| Research Finding | Model | Key Outcome | Citation |

| Synthetic GRGDS peptide inhibits TCIPA | In vitro | Inhibition of experimental tumor metastasis | semanticscholar.org |

| αIIbβ3 inhibitor reduces metastases | B16 melanoma mouse model | Prevention of bone and visceral metastases | pnas.org |

| GRGDSP peptide inhibits platelet aggregation | In vivo peritoneal dissemination mouse model | Therapeutic target for preventing peritoneal dissemination | spandidos-publications.com |

Inflammation and Immune Response Modulation

The acetylated peptide this compound, which contains the well-known Arg-Gly-Asp (RGD) sequence, has been a subject of investigation for its role in modulating inflammatory processes and the immune response. The RGD motif is a principal recognition site for integrins, a family of cell adhesion receptors that play a crucial role in cell-matrix and cell-cell interactions, including those governing inflammation.

Regulation of Pro-inflammatory Cytokines and Chemokines (e.g., TNF-α, MIP-2)

Research has indicated that peptides containing the RGD sequence can influence the production of key signaling molecules involved in inflammation. Specifically, the presence of the RGD sequence has been linked to the modulation of macrophage inflammatory protein-2 (MIP-2) production. chemicalbook.com MIP-2 is a chemokine that plays a significant role in the recruitment of neutrophils to sites of inflammation. The interaction of RGD-containing peptides with integrins on immune cells can trigger intracellular signaling cascades that lead to altered gene expression and subsequent changes in the secretion of pro-inflammatory mediators. While the broader class of RGD peptides is known to have these effects, specific studies detailing the direct impact of this compound on Tumor Necrosis Factor-alpha (TNF-α) and MIP-2 are part of ongoing research to delineate its precise regulatory profile.

Interaction with Immune Cell Adhesion and Activity (e.g., lymphocyte adhesion, myeloperoxidase activity)

The adhesion of immune cells, such as lymphocytes, to the endothelium and the extracellular matrix is a critical step in their migration to inflamed tissues. This process is heavily mediated by integrins. The RGD sequence within this compound acts as a competitive inhibitor for the natural ligands of integrins, thereby potentially modulating immune cell adhesion. By binding to integrins on lymphocytes, this peptide can interfere with their ability to adhere to other cells and surfaces, a key mechanism in the inflammatory cascade.

| Modulatory Action | Affected Molecule/Process | Significance in Inflammation |

| Cytokine/Chemokine Regulation | Macrophage Inflammatory Protein-2 (MIP-2) | Influences the recruitment of neutrophils to inflammatory sites. chemicalbook.com |

| Immune Cell Adhesion | Lymphocyte Adhesion | Modulates the migration of lymphocytes to tissues during an immune response. |

| Enzyme Activity | Myeloperoxidase (MPO) | Serves as an indicator of neutrophil activity and inflammatory state. |

Neuroscience Research: Cell Internalization and Blood-Brain Barrier (BBB) Modulation

The application of peptides in neuroscience is often limited by their inability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. The RGD sequence in this compound has been explored for its potential to overcome this challenge.

Peptide-Mediated Delivery Across Biological Barriers in Models

The RGD motif is recognized by integrins that are expressed on the surface of brain endothelial cells, which form the BBB. This recognition can facilitate a process known as receptor-mediated transcytosis, allowing the peptide and any cargo attached to it to be transported across the barrier. This makes RGD-containing peptides like this compound valuable tools in experimental models for the targeted delivery of therapeutic or diagnostic agents to the central nervous system. Research in this area focuses on understanding the efficiency and mechanisms of this peptide-mediated transport in various in vitro and in vivo models of the BBB.

Modulation of Neuroinflammatory Processes by Peptide Interactions with Glial Cells

Neuroinflammation, the inflammatory response within the brain or spinal cord, involves the activation of glial cells, including microglia and astrocytes. These cells also express integrins, and their interaction with the extracellular matrix plays a role in their activation and function during neuroinflammatory conditions. By interacting with integrins on glial cells, this compound has the potential to modulate glial cell activation and the subsequent release of inflammatory mediators. This interaction is a subject of research to explore how such peptides could influence the progression of neuroinflammatory diseases.

| Application in Neuroscience | Mechanism/Target | Potential Research Outcome |

| Drug Delivery | Integrin-mediated transcytosis across the BBB | Enhanced delivery of therapeutic agents to the central nervous system. |

| Neuroinflammation Modulation | Interaction with integrins on glial cells (microglia, astrocytes) | Regulation of glial cell activation and inflammatory responses in the CNS. |

Table of Compound Names

| Abbreviated Name | Full Chemical Name |

| This compound | N-Acetyl-L-α-aspartyl-L-arginyl-glycyl-L-α-aspartyl-L-serine |

| RGD | Arginylglycylaspartic acid |

| TNF-α | Tumor Necrosis Factor-alpha |

| MIP-2 | Macrophage Inflammatory Protein-2 |

Computational and Theoretical Investigations of Ac Asp Arg Gly Asp Ser Oh

Molecular Modeling and Simulation of Peptide-Receptor Interactions

Molecular modeling and simulations are powerful tools to understand the intricate details of how AC-Asp-arg-gly-asp-ser-OH interacts with its biological targets at an atomic level. nih.gov These methods provide insights that are often difficult to obtain through experimental techniques alone.

Docking studies are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, these studies are crucial for understanding its interaction with various integrin subtypes, such as αvβ3 and α5β1, which are involved in processes like tumor angiogenesis. mdpi.comnih.gov

The core RGD motif is known to bind to a specific site at the interface of the α and β subunits of integrins. mdpi.com The arginine and aspartic acid residues form key salt bridges and hydrogen bonds with the receptor. Docking studies on peptides containing the RGD sequence reveal that the guanidinium (B1211019) group of arginine interacts with acidic residues in the integrin binding pocket, while the carboxylate group of aspartic acid coordinates with a divalent cation, typically Mg2+, in the Metal Ion-Dependent Adhesion Site (MIDAS). nih.govacs.org The flanking acetyl and serine residues of this compound, while not the primary binding motif, can influence the peptide's conformation and contribute to secondary interactions, thereby affecting binding affinity and selectivity. acs.org

Table 1: Predicted Interactions of this compound with Integrin αvβ3 based on Docking Studies

| Peptide Residue | Interacting Integrin Residue (Predicted) | Type of Interaction |

| Asp (1) | Residues near the N-terminus | Hydrogen Bonding, van der Waals |

| Arg (2) | Asp218 (αv subunit) | Salt Bridge, Hydrogen Bonding |

| Gly (3) | Forms a turn structure | Backbone interactions |

| Asp (4) | Mg2+ in MIDAS, Ser121, Ser123 (β3 subunit) | Ionic, Hydrogen Bonding |

| Ser (5) | Residues in the β3 subunit | Hydrogen Bonding |

This table is a representation of typical interactions observed in RGD-integrin complexes and is predictive for this compound.

Molecular dynamics (MD) simulations provide a dynamic view of the binding process, allowing researchers to observe the conformational changes in both the peptide and the receptor over time. nih.govrsc.org For this compound, MD simulations can reveal the stability of the docked pose, the role of water molecules in the binding interface, and the energetic landscape of the binding event. acs.orgmdpi.com

Simulations have shown that the flexibility of the RGD backbone is crucial for its ability to adapt to the binding sites of different integrin subtypes. nih.gov The acetyl group at the N-terminus of this compound can restrict the conformational freedom of the N-terminal aspartic acid, potentially leading to a more defined binding conformation. The C-terminal serine can form additional hydrogen bonds with the receptor or surrounding water molecules, further stabilizing the complex. pnas.org These simulations are instrumental in understanding the kinetics of binding, including association and dissociation rates, which are critical for the peptide's biological function. nih.govvt.edu

Structure-Activity Relationship (SAR) Prediction and Optimization

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule, such as this compound, relates to its biological activity. mdpi.comnih.govscholarsresearchlibrary.com This knowledge is vital for designing more potent and selective analogs.

In silico analysis allows for the rapid screening of a large number of peptide variants by computationally predicting their binding affinities. mdpi.com For this compound, this involves systematically replacing each amino acid or modifying the flanking sequences and evaluating the effect on integrin binding.

For instance, substituting the glycine (B1666218) with other amino acids can alter the backbone conformation, which can significantly impact binding. mdpi.complos.org Modifications to the amino acids flanking the core RGD motif are also known to be critical for selectivity among different integrin subtypes. acs.org Computational studies have shown that hydrophobic residues adjacent to the aspartic acid can enhance binding to certain integrins. nih.gov The serine in the this compound sequence can be replaced with other polar or non-polar residues to probe the chemical nature of the binding pocket.

Table 2: Predicted Change in Binding Affinity for Single Amino Acid Substitutions in an RGD Peptide Backbone

| Original Residue | Substitution | Predicted Change in Binding Affinity (kcal/mol) | Rationale for Change |

| Gly (3) | Ala | -0.5 to +1.0 | Increased steric hindrance affecting backbone turn |

| Ser (5) | Thr | -0.2 to +0.5 | Similar polarity, minor steric effect |

| Ser (5) | Phe | -1.0 to -2.5 | Introduction of a bulky, hydrophobic group |

| Asp (1) | Glu | -1.5 to -3.0 | Altered spacing and charge distribution |

This table presents hypothetical data based on general principles of SAR for RGD peptides.

Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) methodologies, are developed using experimental and computational data to forecast the binding affinity and specificity of novel peptide variants. researchgate.netrasayanjournal.co.in These models use molecular descriptors, such as physicochemical properties and 3D structural features, to build a mathematical relationship with biological activity. nih.govplos.org

For this compound, a QSAR model could be built using a training set of similar peptides with known integrin binding affinities. The model could then be used to predict the activity of new, untested variants, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery process. nih.gov

Design of Novel this compound Variants Using Artificial Intelligence and Machine Learning

Generative Models for De Novo Peptide Sequence Design

De novo peptide design aims to create entirely new peptide sequences with specific, desired functionalities. Deep generative models, a class of artificial intelligence algorithms, have become instrumental in this field by learning from vast datasets of existing biological sequences to generate novel candidates. nih.gov These models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can explore the immense peptide sequence space to design molecules with optimized properties such as enhanced binding affinity or specific therapeutic actions like anticancer or antimicrobial effects. nih.govrsc.org

The process begins by training a model on large libraries of peptides with known characteristics. For a peptide like this compound, the model would be trained on datasets containing RGD-containing peptides and other sequences known to interact with specific integrin subtypes. acs.org The model learns the underlying patterns and "rules" of what makes a peptide bioactive. Once trained, the generative model can produce new sequences that are similar to the training data but are not identical, effectively exploring the chemical space around the initial peptide. This allows for the design of new peptides that might have improved properties, such as higher affinity for a target receptor or greater stability. researchgate.net

For example, a generative model could be tasked with creating variants of the this compound sequence to optimize its binding to integrin αvβ5. The model might suggest novel sequences by substituting or modifying amino acids flanking the core 'RGD' motif, as these neighboring residues are known to influence integrin selectivity and affinity. acs.org

| Parameter | Description | Example Application for this compound |

| Training Data | Large dataset of peptides with known sequences and biological activities (e.g., integrin binding). | A library of known RGD and non-RGD peptides from extracellular matrix proteins like fibronectin and vitronectin. wikipedia.org |

| Generative Model | An algorithm (e.g., GAN, VAE) trained to understand the "language" of peptide sequences. nih.govacs.org | A model trained to recognize the structural and chemical features essential for integrin binding. |

| Design Objective | The desired property for the newly generated peptides. | To generate novel pentapeptides with higher binding affinity for a specific integrin subtype (e.g., αvβ5) than the original sequence. |

| Generated Output | A list of novel peptide sequences predicted to have the desired activity. | New sequences such as AC-Arg-Gly-Asp-Val-Phe -OH or AC-Arg-Gly-Asp-Asn-Tyr -OH, which have been shown to be important for integrin αvβ5 binding. acs.org |

| Validation | In silico and subsequent experimental testing to confirm the activity of the generated peptides. | Docking simulations of the new peptides to the target integrin, followed by laboratory synthesis and binding assays. |

High-Throughput Virtual Screening for Bioactive Peptide Candidates

High-Throughput Virtual Screening (HTVS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or receptor. nih.gov This method is particularly valuable for peptide-based drug discovery, as it allows for the rapid and cost-effective evaluation of millions or even billions of potential peptide sequences without the need for physical synthesis and testing of each one. researchgate.netcreative-peptides.com

In the context of this compound, HTVS could be used to screen a vast virtual peptide library to find candidates with high affinity for a specific integrin. The process typically involves several stages, creating a computational "funnel." nih.gov Initially, a large, diverse library of peptides is generated computationally. creative-peptides.com These peptides then undergo a rapid screening process, often based on molecular docking, which predicts how well each peptide fits into the binding site of the target protein. researchgate.net The top-scoring candidates from this initial screen are then subjected to more rigorous and computationally intensive analyses, such as more precise docking modes and binding free energy calculations, to refine the predictions. nih.gov

A screening campaign could start with a library of millions of pentapeptides. This library would be docked against the crystal structure of a target integrin. Peptides would be scored based on parameters like predicted binding energy and the formation of key interactions (e.g., hydrogen bonds, salt bridges) with the receptor. This compound would be expected to score well due to its RGD motif, but the screening could identify other, non-obvious sequences with even better predicted binding characteristics. mdpi.com This iterative process efficiently filters down a massive library to a small number of promising candidates for experimental validation. nih.gov

| Screening Stage | Method | Library Size (Illustrative) | Key Evaluation Criteria | Outcome |

| 1. Library Generation | Computational peptide library creation | >1,000,000 | Sequence diversity, chemical properties | A vast virtual library of potential ligands. |

| 2. Initial Docking (HTVS) | Fast molecular docking algorithms | ~1,000,000 | Docking score, general fit in binding pocket | Top 1-5% of candidates selected (~10,000 - 50,000). |

| 3. Refined Docking (Standard Precision) | More accurate docking protocols | ~10,000 | Binding energy, specific hydrogen bonds, electrostatic interactions | Top 10% of candidates selected (~1,000). |

| 4. Final Scoring (Extra Precision) | Advanced scoring functions, binding free energy calculations (e.g., MM/GBSA) | ~1,000 | ΔG binding, conformational stability | A final list of high-confidence "hits" for synthesis (~10-100). |

Methodological Advancements in Ac Asp Arg Gly Asp Ser Oh Research

In Vitro Assays for Quantifying Cell Adhesion and Migration

The RGD motif within AC-Asp-arg-gly-asp-ser-OH is central to its biological activity, primarily its role in mediating cell adhesion. In vitro assays are fundamental in quantifying the effects of this peptide on cell behavior. These assays typically involve seeding cells onto surfaces coated with the peptide or introducing the peptide into the cell culture medium to compete with ECM proteins.

Cell Adhesion Assays: A common method to assess cell adhesion is the crystal violet assay. In this technique, cells are allowed to adhere to a peptide-coated surface for a specific duration. Non-adherent cells are then washed away, and the remaining adherent cells are stained with crystal violet. The amount of dye retained, which is proportional to the number of adherent cells, is quantified by measuring its absorbance after solubilization.

Cell Migration Assays: Cell migration is a dynamic process crucial for various physiological and pathological events. The effect of this compound on cell migration can be evaluated using several in vitro models:

Wound Healing/Scratch Assay: A confluent monolayer of cells is "wounded" by creating a scratch. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of the peptide. The rate of wound closure provides a measure of cell migration.